2-Chloro-2-thiophen-2-ylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-thiophen-2-ylacetic acid is an organic compound with the molecular formula C₆H₅ClO₂S and a molecular weight of 176.62 g/mol . It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a chloroacetic acid moiety. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-thiophen-2-ylacetic acid can be achieved through various methods. One common approach involves the reaction of thiophene derivatives with chloroacetic acid under controlled conditions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalysts and specific reaction conditions to ensure high yields and purity. For instance, the interaction between elemental sulfur and sodium tert-butoxide enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . This method is efficient and environmentally sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-thiophen-2-ylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the chloro group and the thiophene ring.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid .
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-thiophen-2-ylacetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-2-thiophen-2-ylacetic acid involves its interaction with specific molecular targets and pathways. The chloro group and the thiophene ring allow the compound to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: A similar compound with a carboxylic acid group attached to the thiophene ring.
2-Chlorothiophene: A simpler derivative with a chlorine atom attached to the thiophene ring.
Uniqueness
2-Chloro-2-thiophen-2-ylacetic acid is unique due to the presence of both the chloroacetic acid moiety and the thiophene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C6H5ClO2S |
---|---|
Molekulargewicht |
176.62 g/mol |
IUPAC-Name |
2-chloro-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C6H5ClO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9) |
InChI-Schlüssel |
KEHNAULZRPBKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.